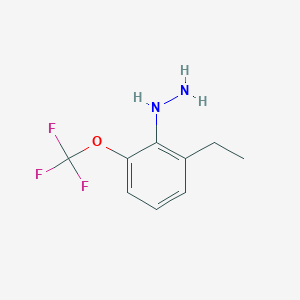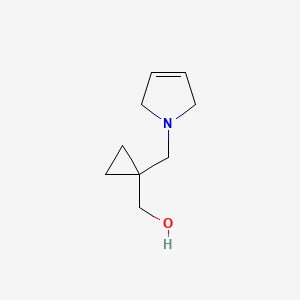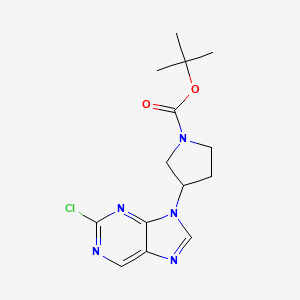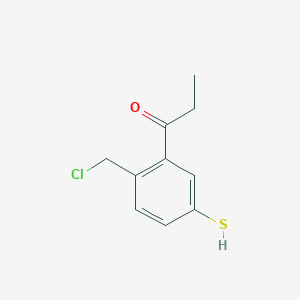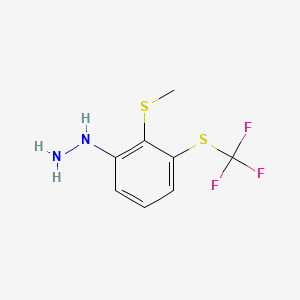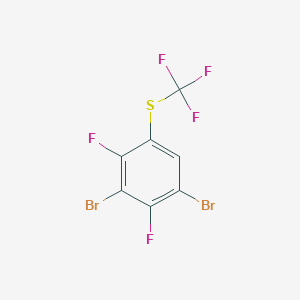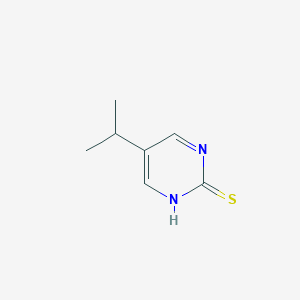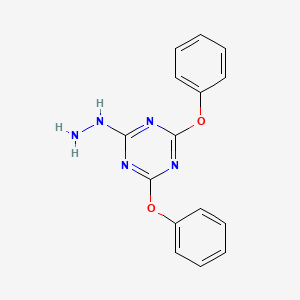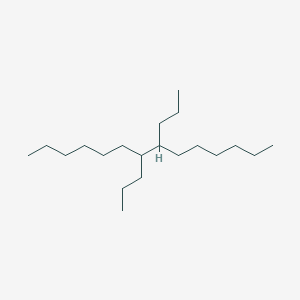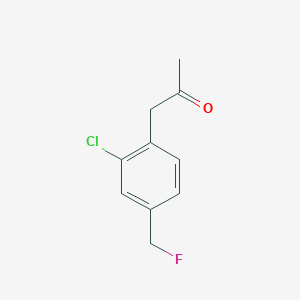
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol This compound is characterized by the presence of a chloro group, a fluoromethyl group, and a propanone moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one can be synthesized through organic synthesis methods, typically starting from appropriate precursor materials. The synthesis involves a series of chemical reactions, including halogenation and alkylation, to introduce the chloro and fluoromethyl groups onto the benzene ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to optimize production efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with different functional groups.
Oxidation Reactions: Major products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Alcohol derivatives are the primary products.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-4-methylphenyl)propan-2-one: Similar structure but lacks the fluoromethyl group.
1-(2-Fluoro-4-(chloromethyl)phenyl)propan-2-one: Similar structure but with different positioning of the chloro and fluoromethyl groups.
Uniqueness
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is unique due to the specific arrangement of the chloro and fluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C10H10ClFO |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
1-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)4-9-3-2-8(6-12)5-10(9)11/h2-3,5H,4,6H2,1H3 |
Clave InChI |
POVPTFVKCCWNFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)CF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



